

In Vitro Antifungal Spectrum of Caulilexin C: A Technical Overview

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Compound of Interest

Compound Name: *Caulilexin C*

Cat. No.: *B132658*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the in vitro antifungal properties of **Caulilexin C**, a phytoalexin isolated from cauliflower (*Brassica oleracea* var. *botrytis*). The information presented herein is synthesized from published research to support further investigation and potential applications in antifungal drug development.

Antifungal Activity of Caulilexin C

Caulilexin C has demonstrated a varying degree of inhibitory activity against several economically important plant pathogenic fungi. The available quantitative data from in vitro assays are summarized below.

Data Presentation: Mycelial Growth Inhibition

The antifungal efficacy of **Caulilexin C** was determined against three fungal species: *Leptosphaeria maculans*, *Rhizoctonia solani*, and *Sclerotinia sclerotiorum*. The following table presents the percentage of mycelial growth inhibition observed at a concentration of 0.5 mM.

Fungal Species	Mycelial Growth Inhibition (%) at 0.5 mM
Leptosphaeria maculans	75-77% [1] [2]
Rhizoctonia solani	Complete Inhibition [1] [2]
Sclerotinia sclerotiorum	30% [2]

Note: Minor discrepancies in the reported inhibition percentages for *L. maculans* exist in the literature.

Experimental Protocols

The antifungal activity of **Caulilexin C** was assessed using the poisoned food technique, a standard method for evaluating the efficacy of antifungal compounds.[\[3\]](#)[\[4\]](#)[\[5\]](#) This method involves the incorporation of the test compound into a solid growth medium, followed by the inoculation of the fungus and measurement of mycelial growth.

Methodology: Poisoned Food Technique for Antifungal Susceptibility Testing

- Preparation of Test Plates:
 - A stock solution of **Caulilexin C** is prepared in a suitable solvent.
 - The stock solution is added to a molten sterile growth medium, such as Potato Dextrose Agar (PDA), to achieve the desired final concentration (e.g., 0.5 mM).[\[6\]](#)[\[7\]](#)
 - The medium containing **Caulilexin C** is then poured into sterile Petri dishes and allowed to solidify.
- Inoculation:
 - A mycelial plug (typically 5 mm in diameter) is excised from the leading edge of an actively growing culture of the test fungus.[\[3\]](#)[\[6\]](#)
 - The mycelial plug is placed, mycelium-side down, onto the center of the agar in both the test plates and control plates (containing medium without **Caulilexin C**).

- Incubation:
 - The inoculated plates are incubated at a controlled temperature (e.g., $25 \pm 2^{\circ}\text{C}$) for a specified period, typically until the fungal growth in the control plate has reached the edge of the dish.[3][7]
- Data Collection and Analysis:
 - The radial growth of the fungal colony is measured in millimeters.
 - The percentage of mycelial growth inhibition is calculated using the following formula:

$$\% \text{ Inhibition} = [(C - T) / C] \times 100$$

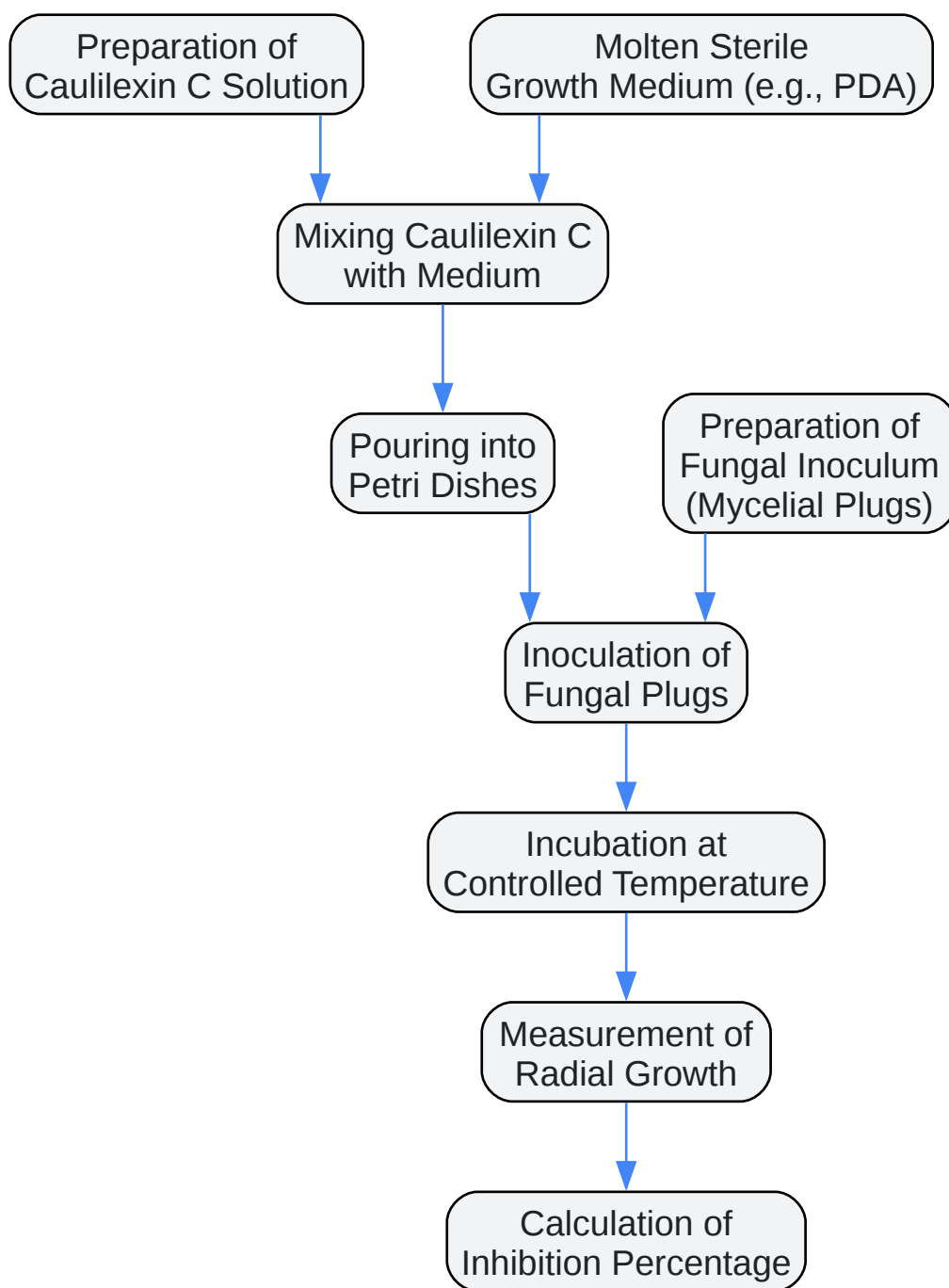
Where:

- C = Average diameter of the fungal colony in the control plate.
- T = Average diameter of the fungal colony in the test plate.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the poisoned food technique used to determine the antifungal activity of **Caulilexin C**.



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Caption: Workflow for the poisoned food antifungal assay.

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